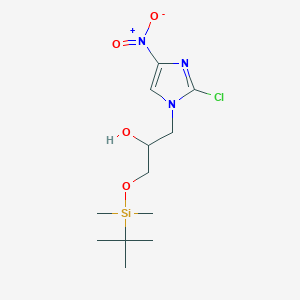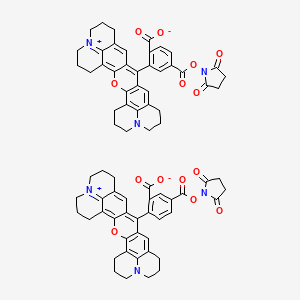
Guanidine, 1-benzyl-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-benzyl-1-phenyl-, hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form guanidines . Another approach involves the use of S-methylisothiourea, which is highly efficient in guanidylation reactions .
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides reacting with derivatized amines. This method, although requiring harsh conditions, is effective for producing large quantities of guanidines . Additionally, metal-catalyzed cross-coupling reactions have been explored for the industrial synthesis of guanidines .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1-benzyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for guanidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields guanidinium salts, while reduction produces amines .
Applications De Recherche Scientifique
Guanidine, 1-benzyl-1-phenyl-, hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of guanidine, 1-benzyl-1-phenyl-, hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as acetylcholine receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylguanidine: Used in the preparation of selective inhibitors for human urokinase.
Benzylguanidine: Known for its antimicrobial properties.
Aminoguanidine: Investigated for its potential in treating diabetic complications.
Uniqueness
Its ability to interact with biological molecules and influence biochemical pathways makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
322-84-9 |
|---|---|
Formule moléculaire |
C14H16ClN3 |
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
1-benzyl-1-phenylguanidine;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c15-14(16)17(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11H2,(H3,15,16);1H |
Clé InChI |
GFQILUAFALJKKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


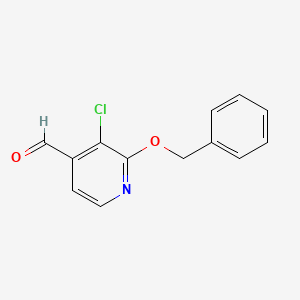
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
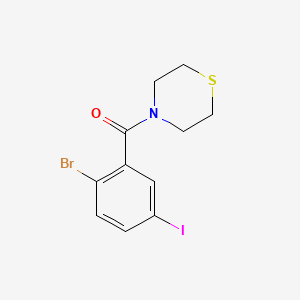
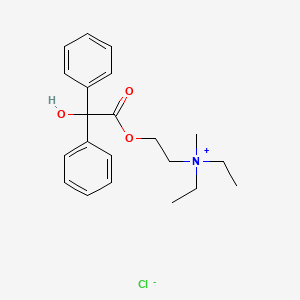

![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
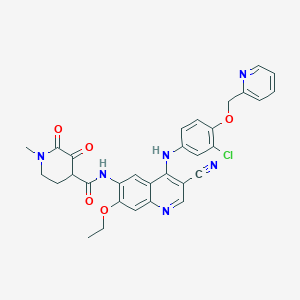
![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
